1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with a suitable pyridine derivative, followed by thiolation to introduce the thiol group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function . This interaction can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[4,5-c]pyridine: Lacks the methyl and thiol groups, which can significantly alter its chemical properties and biological activity.
1-methyl-1H-imidazo[4,5-c]pyridine:
Uniqueness
1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
7321-94-0 |
---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1-methyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C7H7N3S/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11) |
InChI Key |
GCYONDMJGUUSSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)NC1=S |
Purity |
95 |
Origin of Product |
United States |
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